molecular formula C15H18N2O4 B2927432 4-(6-Methoxy-4-oxidoquinoxalin-4-ium-2-yl)-3,3-dimethylbutanoic acid CAS No. 77147-77-4

4-(6-Methoxy-4-oxidoquinoxalin-4-ium-2-yl)-3,3-dimethylbutanoic acid

Cat. No. B2927432
CAS RN: 77147-77-4
M. Wt: 290.319
InChI Key: FCAOOSMLUZTAOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(6-Methoxy-4-oxidoquinoxalin-4-ium-2-yl)-3,3-dimethylbutanoic acid, commonly referred to as MOBQA, is an important organic compound in the field of medicinal chemistry. It is a member of the quinoxaline family and has been used extensively in the synthesis and development of various drugs. MOBQA is known to possess a wide range of biological activities, making it a valuable tool for various scientific research applications.

Scientific Research Applications

MOBQA has been used extensively in the field of medicinal chemistry, particularly in the synthesis and development of various drugs. It has been studied for its potential anti-inflammatory, anti-cancer, and anti-microbial activities. It has also been used to investigate the effects of various drugs on the body, as well as to study the mechanisms of drug action. In addition, MOBQA has been used to study the effects of various environmental toxins on the body.

Mechanism Of Action

MOBQA is known to interact with a variety of cellular proteins, including the protein kinase C (PKC) family. It is believed that MOBQA binds to the active site of the PKC family and modulates their activity. This modulation is thought to be responsible for the various biological activities of MOBQA.
Biochemical and Physiological Effects
MOBQA has been shown to possess a wide range of biological activities. It has been found to be an effective anti-inflammatory agent, as well as an anti-cancer and anti-microbial agent. It has also been found to possess anti-oxidant and anti-apoptotic activities. In addition, MOBQA has been found to modulate the activity of various cellular proteins, including the protein kinase C (PKC) family.

Advantages And Limitations For Lab Experiments

MOBQA is a useful tool for various scientific research applications. It is relatively easy to synthesize and has a wide range of biological activities. However, it is important to note that MOBQA is a relatively new compound and its exact mechanism of action is still not fully understood. As such, there may be certain limitations when using MOBQA in laboratory experiments.

Future Directions

Given its wide range of biological activities, there are numerous potential future directions for MOBQA. One potential direction is the development of new drugs based on the compound. Additionally, further research into the exact mechanism of action of MOBQA could lead to the development of more effective drugs. Additionally, further research into the effects of MOBQA on various environmental toxins could lead to the development of new treatments for environmental diseases. Finally, further research into the effects of MOBQA on various cellular proteins could lead to the development of new therapies for various diseases.

Synthesis Methods

MOBQA is most commonly synthesized by a two-step process that involves the reaction of 6-methoxy-4-oxidoquinoxalin-4-ium-2-yl chloride with 3,3-dimethylbutanoic anhydride. This reaction yields a dimethylbutanoic acid derivative of MOBQA as the main product. Other synthesis methods have also been developed, such as the reaction of 6-methoxy-4-oxidoquinoxalin-4-ium-2-yl chloride with 3,3-dimethylbutanoic acid in the presence of sodium hydroxide.

properties

IUPAC Name

4-(6-methoxy-4-oxidoquinoxalin-4-ium-2-yl)-3,3-dimethylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O4/c1-15(2,8-14(18)19)7-10-9-17(20)13-6-11(21-3)4-5-12(13)16-10/h4-6,9H,7-8H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCAOOSMLUZTAOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1=C[N+](=C2C=C(C=CC2=N1)OC)[O-])CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(6-Methoxy-4-oxidoquinoxalin-4-ium-2-yl)-3,3-dimethylbutanoic acid

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